molecular formula C8H12O2 B12647949 Cyclohex-3-ene-1-methyl formate CAS No. 69367-45-9

Cyclohex-3-ene-1-methyl formate

Cat. No.: B12647949
CAS No.: 69367-45-9
M. Wt: 140.18 g/mol
InChI Key: ZICOSWDVLGBUAZ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-methyl formate can be synthesized through the esterification of cyclohex-3-ene-1-methanol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-3-ene-1-carboxylic acid.

    Reduction: Reduction of the ester group can yield cyclohex-3-ene-1-methanol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

    Oxidation: Cyclohex-3-ene-1-carboxylic acid.

    Reduction: Cyclohex-3-ene-1-methanol.

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Cyclohex-3-ene-1-methyl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-methyl formate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to yield various products. The ester group can be hydrolyzed by esterases, leading to the formation of cyclohex-3-ene-1-methanol and formic acid .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

    Cyclohex-3-ene-1-methanol: Contains a hydroxyl group instead of an ester.

    Cyclohex-3-ene-1-carboxamide: Contains an amide group instead of an ester

Uniqueness

Cyclohex-3-ene-1-methyl formate is unique due to its ester functional group, which imparts distinct reactivity and properties compared to its similar compounds. This makes it valuable in specific chemical syntheses and applications .

Properties

CAS No.

69367-45-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl formate

InChI

InChI=1S/C8H12O2/c9-7-10-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2

InChI Key

ZICOSWDVLGBUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)COC=O

Origin of Product

United States

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